1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine
Description
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a cyclohexyloxymethyl substituent at the N1 position and an amine group at the C3 position of the pyrazole ring.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(cyclohexyloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c11-10-6-7-13(12-10)8-14-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12) |
InChI Key |
BVNVORQZESRZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of cyclohexanol with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine, highlighting substituent groups, molecular weights, and physicochemical properties:
*Molecular weight calculated based on formula.
Key Observations:
- Lipophilicity : The adamantyl-substituted analog exhibits enhanced lipophilicity due to its bulky, hydrophobic adamantane group, which improves membrane permeability . In contrast, benzyl-substituted analogs (e.g., 4-chloro or 4-bromo derivatives) show moderate lipophilicity, influenced by halogen electronegativity .
- Acid-Base Properties : The pKa of the 4-chlorobenzyl analog (3.83) suggests moderate basicity, typical for pyrazol-3-amine derivatives .
Biological Activity
1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its antimicrobial, antioxidant, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a cyclohexyloxy group. The general formula can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the cyclohexyloxy group is significant as it may influence the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) ranging between 31.25 µg/mL to 250 µg/mL against these bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 31.25 | Staphylococcus aureus |
| 2 | 62.5 | Escherichia coli |
| 3 | 125 | Klebsiella pneumoniae |
| 4 | 250 | Pseudomonas aeruginosa |
The study highlighted that compounds with specific substituents, such as halogens or sulfonamide groups, exhibited enhanced activity compared to their unsubstituted counterparts.
Antioxidant Activity
In addition to antimicrobial effects, the antioxidant potential of pyrazole derivatives has been investigated. A comparative study showed that several pyrazole compounds demonstrated significant radical scavenging activity when tested against standard antioxidants like butylhydroxytoluene (BHT). The percentage inhibition of antioxidant activity was measured at various concentrations:
Table 2: Antioxidant Activity of Pyrazole Derivatives
| Compound | % Inhibition at 3 µg/mL | % Inhibition at 1000 µg/mL |
|---|---|---|
| 3a | 41.81 ± 0.67 | 64.84 ± 0.88 |
| 3b | 21.06 ± 0.42 | 58.93 ± 0.34 |
| 3c | 23.18 ± 0.56 | 65.75 ± 0.66 |
These findings suggest that the structural modifications in pyrazole derivatives can significantly enhance their antioxidant capacity, which may have implications for therapeutic applications in oxidative stress-related conditions .
Enzyme Inhibition
Pyrazole derivatives are known for their ability to inhibit specific enzymes, which is crucial for drug development targeting various diseases such as cancer and inflammation. The mechanism often involves binding to the active site or allosteric sites on enzymes, thereby modulating their activity.
A docking study revealed that certain derivatives of pyrazoles showed strong binding affinities to targets involved in inflammatory pathways, indicating their potential use as anti-inflammatory agents.
Case Studies
Recent studies have focused on synthesizing new pyrazole derivatives and evaluating their biological activities:
- Synthesis and Evaluation : A series of new pyrazole compounds were synthesized and tested for antimicrobial and antioxidant activities in vitro. The results indicated promising dual-action capabilities against both microbial infections and oxidative stress .
- Molecular Docking Studies : Molecular docking simulations provided insights into the interaction modes of these compounds with target proteins, reinforcing their potential as drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
